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Compound of Interest
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Cat. No.: B15560265 Get Quote

Abstract
Parishin E, a polyphenolic glucoside, is a naturally occurring compound found predominantly in

the traditional Chinese medicinal plant Gastrodia elata. As a member of the parishin family of

compounds, it has garnered significant interest within the scientific community for its potential

therapeutic applications. This technical guide provides a comprehensive overview of the

chemical structure, physicochemical properties, and biological activities of Parishin E and its

close analogs. Detailed experimental protocols for key biological assays are provided, and the

underlying signaling pathways are elucidated through structured diagrams. All quantitative data

are summarized in tabular format to facilitate comparative analysis. This document is intended

to serve as a foundational resource for researchers, scientists, and professionals engaged in

the exploration and development of novel therapeutics.

Chemical Structure and Physicochemical Properties
Parishin E is structurally characterized as a monoester of citric acid and gastrodin. Its chemical

identity has been established through various spectroscopic methods.

Table 1: Physicochemical Properties of Parishin E
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Property Value Source

IUPAC Name

2-hydroxy-2-[2-oxo-2-[[4-

[(2S,3R,4S,5S,6R)-3,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-2-

yl]oxyphenyl]methoxy]ethyl]but

anedioic acid

PubChem

Molecular Formula C₁₉H₂₄O₁₃ PubChem

Molecular Weight 460.4 g/mol PubChem

CAS Number 952068-57-4 PubChem

Biological Activities and Therapeutic Potential
Parishin E, along with its analogs such as Parishin C and Macluraparishin C, exhibits a range

of biological activities, with neuroprotective and anti-inflammatory effects being the most

prominent. These properties position parishins as promising candidates for the development of

treatments for neurodegenerative diseases and sepsis.

Neuroprotection
Parishin compounds have demonstrated significant neuroprotective effects in preclinical

models by mitigating oxidative stress and inflammation. These effects are primarily mediated

through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway

and modulation of the Mitogen-Activated Protein Kinase (MAPK) cascade.[1]

Parishin C, a closely related analog, has been shown to protect neuronal cells from oxidative

stress-induced injury.[2] In cellular models, treatment with Parishin C can inhibit the production

of reactive oxygen species (ROS) and decrease lipid peroxidation.[1] Furthermore, it has been

observed to suppress the release of pro-inflammatory factors in models of cerebral ischemia.[1]

Table 2: Quantitative Data on the Neuroprotective Effects of Parishin Analogs
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Assay Compound
Model
System

Treatment/C
oncentratio
n

Result Source

Cell Viability

(MTT Assay)
Parishin C

LPS-

stimulated

HT22 cells

1, 5, 10 µM

Increased cell

viability in a

concentration

-dependent

manner

[3]

LDH Release Parishin C

LPS-

stimulated

HT22 cells

1, 5, 10 µM

Inhibited LDH

release in a

concentration

-dependent

manner

[3]

Neuronal Cell

Death

Macluraparis

hin C

tGCI in

gerbils
Pretreatment

Significantly

reduced the

number of

dead neurons

in the

hippocampal

CA1 area

[4]

Microglia and

Astrocyte

Activation

Macluraparis

hin C

tGCI in

gerbils
Pretreatment

Significantly

reduced the

number of

activated

microglia and

astrocytes in

the

hippocampal

CA1 area

[4]

Anti-Sepsis and Anti-inflammatory Activity
Parishin has been shown to protect against sepsis-induced intestinal injury.[5] This protective

effect is attributed to its ability to modulate the ACSL4/p-Smad3/PGC-1α pathway, thereby

inhibiting ferroptosis and reducing inflammation.[5][6] In a murine model of sepsis, treatment
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with Parishin significantly improved survival rates and attenuated pathological changes in the

intestine.[5]

Table 3: Quantitative Data on the Anti-Sepsis Effects of Parishin

Parameter Model System Treatment Result Source

Plasma Diamine

Oxidase (DAO)

Septic Mice (CLP

model)
Parishin

Decreased from

81.88±13.71 to

56.60±6.04

(30.87%

reduction)

[5]

Plasma D-lactate

(D-Lac)

Septic Mice (CLP

model)
Parishin

Decreased from

1.91±0.32 to

0.76±0.27

(60.27%

reduction)

[5]

Plasma

Lipopolysacchari

de (LPS)

Septic Mice (CLP

model)
Parishin

Decreased from

10.50±1.31 to

5.94±0.92

(43.36%

reduction)

[5]

ACSL4 mRNA

Expression

(Monocytes)

Septic Mice (CLP

model)
Parishin

Decreased from

17.97±4.2 to

9.23±0.95

[5]

ACSL4 mRNA

Expression

(Small Intestinal

Epithelial Cells)

Septic Mice (CLP

model)
Parishin

Decreased from

8.57±1.3 to

4.53±0.78

[5]

72-hour Survival

Rate

Septic Mice (CLP

model)
Parishin

Significantly

improved
[5]

Signaling Pathways
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The biological activities of Parishin E and its analogs are mediated through the modulation of

several key signaling pathways.

ACSL4/p-Smad3/PGC-1α Pathway in Sepsis
In the context of sepsis, Parishin has been found to downregulate the expression of Acyl-CoA

Synthetase Long-Chain Family Member 4 (ACSL4).[5] This, in turn, inhibits the phosphorylation

of Smad3, a key signaling molecule in the TGF-β pathway. The inhibition of p-Smad3 leads to

the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha

(PGC-1α), a master regulator of mitochondrial biogenesis.[2][5] This cascade of events

ultimately suppresses ferroptosis and mitigates intestinal injury during sepsis.[5][6]
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Caption: ACSL4/p-Smad3/PGC-1α signaling pathway in sepsis.

Nrf2 Signaling Pathway in Neuroprotection
Parishin compounds exert their antioxidant effects by activating the Nrf2 signaling pathway.[1]

[7] Under conditions of oxidative stress, Parishin C promotes the nuclear translocation of Nrf2.

[7] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter

regions of antioxidant genes, leading to the increased expression of protective enzymes such

as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7]
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Caption: Nrf2 signaling pathway in neuroprotection.

MAPK Signaling Pathway in Neuroprotection
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The MAPK signaling pathway is also a key target of parishin compounds in the context of

neuroprotection. Oxidative stress can lead to the phosphorylation and activation of MAPK

subfamilies, including ERK, JNK, and p38, which are involved in pro-apoptotic signaling.[8]

Macluraparishin C has been shown to inhibit the phosphorylation of these stress-responsive

MAPKs, thereby reducing neuronal injury.[8]
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Caption: MAPK signaling pathway in neuroprotection.

Experimental Protocols
In Vivo Model of Sepsis
This protocol describes the cecal ligation and puncture (CLP) model in mice to induce sepsis

and evaluate the therapeutic effects of Parishin.[5]

Animals:

8-week-old male C57BL/6 mice (20-22 g).

Mice are acclimated for 24 hours in a controlled environment (22 ± 2 °C, 40%-70% humidity).
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Procedure:

Anesthetize mice with an intraperitoneal injection of pentobarbital sodium (30 mg/kg).

Confirm anesthesia and place the animal in a supine position.

Disinfect the abdominal region with povidone-iodine.

Perform a midline laparotomy to expose the cecum.

Ligate the cecum just distal to the ileocecal valve.

Puncture the cecum twice with a 22-gauge needle.

Gently squeeze the cecum to extrude a small amount of feces.

Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

Administer Parishin at the desired concentration and time points post-surgery.

Monitor the animals for survival and collect tissue and blood samples for analysis at

specified time points.

Workflow Diagram:

Start Anesthetize Mouse Midline Laparotomy Cecal Ligation
and Puncture Abdominal Closure Administer Parishin Monitor Survival &

Collect Samples End

Click to download full resolution via product page

Caption: Workflow for the in vivo sepsis model.

In Vitro Model of Neuroprotection
This protocol describes the use of a neuronal cell line to investigate the neuroprotective effects

of Parishin C against LPS-induced cytotoxicity.[3]

Cell Line:
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HT22 hippocampal neuronal cells.

Procedure:

Culture HT22 cells in appropriate media until they reach 80% confluency.

Induce cytotoxicity by treating the cells with Lipopolysaccharide (LPS) at a concentration of 1

µg/mL for 24 hours.

Treat the LPS-stimulated cells with different concentrations of Parishin C (e.g., 1, 5, and 10

µM).

Incubate for the desired period.

Assess cell viability using the MTT assay and cytotoxicity by measuring LDH release.

Workflow Diagram:

Start Culture HT22 Cells LPS Stimulation
(1 µg/mL, 24h)

Treat with
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LDH Assays End
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Caption: Workflow for the in vitro neuroprotection model.

Conclusion
Parishin E and its analogs represent a promising class of natural compounds with significant

therapeutic potential, particularly in the realms of neuroprotection and the treatment of sepsis.

Their mechanisms of action, centered on the modulation of key signaling pathways involved in

inflammation and oxidative stress, provide a solid foundation for further investigation and drug

development. The data and protocols presented in this guide offer a valuable resource for

researchers dedicated to advancing our understanding and application of these potent

bioactive molecules. Further studies are warranted to fully elucidate the clinical utility of

Parishin E and to optimize its therapeutic efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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